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Compound of Interest

Compound Name: 4-Iodo-5-methoxynicotinonitrile

CAS No.: 1138444-07-1

Cat. No.: B1390082

Get Quote

Executive Summary
Target Molecule: 4-Iodo-5-methoxynicotinonitrile (CAS: 1138444-07-1) Molecular Formula:

C₇H₅IN₂O Primary Application: Critical intermediate for kinase inhibitors (e.g., MEK, PI3K) and

Suzuki-Miyaura cross-coupling partners in medicinal chemistry.

This technical guide outlines a robust, scalable synthetic route for 4-iodo-5-
methoxynicotinonitrile. Unlike generic pyridine syntheses, this protocol addresses the

specific challenge of installing the iodine atom at the sterically crowded and electron-deficient

C4 position, flanked by a nitrile (C3) and a methoxy group (C5). The recommended pathway

utilizes a De novo ring construction followed by Deoxychlorination and a Finkelstein-type

Halogen Exchange (Halex), ensuring high regioselectivity and avoiding the poor yields

associated with direct electrophilic iodination of pyridines.

Part 1: Retrosynthetic Analysis & Pathway
The synthesis is designed to bypass the low reactivity of pyridine rings toward electrophilic

aromatic substitution. Instead, we employ a "functionalize-then-cyclize" strategy followed by

functional group interconversion.
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Strategic Logic
Iodine Installation: Direct iodination of 3-cyano-5-methoxypyridine is difficult due to electronic

deactivation. Nucleophilic displacement of a 4-chloro precursor using iodide (Halex reaction)

is the most reliable method.

Chlorine Installation: The 4-chloro motif is best generated from a 4-hydroxy (pyridone)

precursor using phosphorus oxychloride (

).

Scaffold Assembly: The 4-hydroxy-5-methoxynicotinonitrile core is constructed via

condensation of a methoxy-enaminone with 2-cyanoacetamide.
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Figure 1: Three-stage synthetic workflow from acyclic precursors to the iodinated pyridine

target.

Part 2: Detailed Experimental Protocols
Step 1: Ring Construction (Pyridone Synthesis)
Objective: Synthesis of 4-hydroxy-5-methoxynicotinonitrile (Tautomer: 5-methoxy-4-oxo-1,4-

dihydropyridine-3-carbonitrile).

Rationale: Using N,N-dimethylformamide dimethyl acetal (DMF-DMA) with methoxyacetone

generates an activated enaminone that condenses regioselectively with 2-cyanoacetamide.

Protocol:

Enaminone Formation:
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Charge a reaction vessel with methoxyacetone (1.0 equiv) and DMF-DMA (1.1 equiv).

Heat to reflux (approx. 90–100 °C) for 4–6 hours.

Monitor by TLC/LCMS for the disappearance of methoxyacetone.

Concentrate under reduced pressure to yield the crude enaminone (4-methoxy-3-

(dimethylamino)but-3-en-2-one). Note: This intermediate is often used directly without

purification.

Cyclization:

Dissolve the crude enaminone in Ethanol (5–10 volumes).

Add 2-cyanoacetamide (1.0 equiv) and Sodium Ethoxide (NaOEt, 1.2 equiv, 21% wt in

EtOH).

Reflux the mixture for 8–12 hours. The solution will typically turn dark orange/brown.

Workup: Cool to room temperature. Acidify carefully with 1N HCl to pH ~3–4 to precipitate

the pyridone.

Filter the solid, wash with cold water and diethyl ether. Dry in a vacuum oven at 50 °C.

Key Metrics:

Parameter Specification

Yield 45–60%

Appearance Off-white to tan solid

| Critical Control | Ensure pH is adjusted correctly; the pyridone is amphoteric but precipitates

best in mild acid. |

Step 2: Deoxychlorination
Objective: Conversion to 4-chloro-5-methoxynicotinonitrile.
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Rationale: The 4-hydroxy group is converted to a leaving group (chloride) to enable the

subsequent iodination. A mixture of

and

is used to ensure complete conversion of the electron-rich pyridone oxygen.

Protocol:

Suspend the dry 4-hydroxy-5-methoxynicotinonitrile (1.0 equiv) in Phosphorus Oxychloride (

) (5.0 equiv).

Add Phosphorus Pentachloride (

) (1.1 equiv) portion-wise at room temperature. Caution: Exothermic.

Heat the mixture to 100–110 °C for 2–4 hours. The suspension should become a clear

solution.

Quenching (Critical Safety Step):

Cool the reaction mixture to room temperature.

Remove excess

via rotary evaporation (use a caustic trap).

Pour the residue slowly into crushed ice/water with vigorous stirring. Maintain temperature

<20 °C.

Neutralize with saturated

or

(aq) to pH 7–8.

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate.[1]
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Purification: Flash column chromatography (Hexanes/EtOAc gradient) is usually required to

remove phosphorus impurities.

Key Metrics:

Parameter Specification

Yield 70–85%

Appearance White to pale yellow solid

| Safety Note |

hydrolysis releases HCl and heat. Quench slowly. |

Step 3: Finkelstein Iodination (Halex Reaction)
Objective: Synthesis of 4-Iodo-5-methoxynicotinonitrile.

Rationale: Standard nucleophilic aromatic substitution (

) is sluggish on this scaffold. We utilize Sodium Iodide (NaI) activated by Chlorotrimethylsilane
(TMSCl). TMSCl acts as a Lewis acid to activate the pyridine nitrogen and/or scavenge the
chloride leaving group, driving the equilibrium toward the iodide.

Protocol:

Dissolve 4-chloro-5-methoxynicotinonitrile (1.0 equiv) in anhydrous Acetonitrile (MeCN) (10

volumes).

Add Sodium Iodide (NaI) (5.0 equiv). The solution will turn yellow.

Add Chlorotrimethylsilane (TMSCl) (1.0–1.5 equiv) dropwise.

Reflux the mixture (80–82 °C) for 16–24 hours.

Monitoring: LCMS is essential here. The conversion may stall; if so, add another portion of

TMSCl (0.5 equiv) and NaI (1.0 equiv).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1390082/docs?utm_src=pdf-body#technical-guide-scalable-synthesis-of-4-iodo-5-methoxynicotinonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1390082?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workup:

Cool to room temperature.[2]

Quench with saturated Sodium Thiosulfate (

) solution to remove liberated iodine (decolorizes the dark solution).

Extract with Ethyl Acetate or DCM.

Wash with brine, dry over

, and concentrate.

Purification: Recrystallization from Ethanol/Heptane or silica gel chromatography.

Key Metrics:

Parameter Specification

Yield 65–80%

Purity >98% (HPLC)

Appearance Off-white to pale yellow needles

| Storage | Light sensitive. Store in amber vials at 2–8 °C. |

Part 3: Analytical Validation
To ensure the integrity of the synthesis, the following analytical signatures must be verified. The

shift of the C4 carbon and the loss of coupling to the C4 proton are diagnostic.
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Technique Diagnostic Signal Interpretation

¹H NMR (CDCl₃) ~4.0 ppm (s, 3H)

Methoxy group (

).

~8.4 ppm (s, 1H)
C6-H (Deshielded by N and

OMe).

~8.6 ppm (s, 1H)
C2-H (Deshielded by N and

CN).

¹³C NMR ~115 ppm

Nitrile (

) carbon.

~100–110 ppm

C4-I. Carbon attached to

Iodine is significantly upfield

compared to C-Cl due to the

heavy atom effect.

LC-MS [M+H]⁺ = 260.95
Consistent with

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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